tert-butyl N-[4-(aminomethyl)phenyl]-N-ethylcarbamate
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Overview
Description
tert-Butyl N-[4-(aminomethyl)phenyl]-N-ethylcarbamate: is an organic compound with the molecular formula C14H22N2O2. It is a white crystalline solid at room temperature and is commonly used in organic synthesis and various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(aminomethyl)phenyl]-N-ethylcarbamate typically involves the reaction of 4-(aminomethyl)aniline with tert-butyl chloroformate and ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[4-(aminomethyl)phenyl]-N-ethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding nitro or carbonyl compounds.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or amides.
Scientific Research Applications
Chemistry: tert-Butyl N-[4-(aminomethyl)phenyl]-N-ethylcarbamate is used as a building block in organic synthesis. It is employed in the preparation of various complex molecules and intermediates .
Biology: In biological research, this compound is used in the synthesis of bioactive molecules and pharmaceuticals. It serves as a precursor for the development of drugs targeting specific biological pathways .
Medicine: The compound is investigated for its potential therapeutic applications. It is used in the synthesis of drugs for the treatment of diseases such as cancer and neurological disorders .
Industry: In the industrial sector, this compound is used in the production of polymers, coatings, and adhesives. It is also employed in the manufacture of specialty chemicals .
Mechanism of Action
The mechanism of action of tert-butyl N-[4-(aminomethyl)phenyl]-N-ethylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- tert-Butyl N-[4-(aminomethyl)phenyl]carbamate
- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- 4-(Boc-amino)benzylamine
Uniqueness: tert-Butyl N-[4-(aminomethyl)phenyl]-N-ethylcarbamate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its tert-butyl and ethylcarbamate groups contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
1095218-67-9 |
---|---|
Molecular Formula |
C14H22N2O2 |
Molecular Weight |
250.3 |
Purity |
95 |
Origin of Product |
United States |
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